4-Iodomethyl-5-methyl-2-m-tolyloxazole
Description
Properties
IUPAC Name |
4-(iodomethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12INO/c1-8-4-3-5-10(6-8)12-14-11(7-13)9(2)15-12/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWACKBMPGJMLFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)C)CI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Investigations of 4 Iodomethyl 5 Methyl 2 M Tolyloxazole
Reactivity Profiles of the Iodomethyl Group
The C4-iodomethyl group is the most reactive site on the molecule for a variety of transformations due to the excellent leaving group ability of the iodide ion and the susceptibility of the adjacent methylene (B1212753) group to both nucleophilic attack and radical formation.
Nucleophilic Substitution Reactions (SN2 and SN1 Pathways)
The primary mode of reaction for the iodomethyl group is nucleophilic substitution. Given that it is a primary alkyl halide, the SN2 pathway is generally favored. The electrophilic carbon of the iodomethyl group is readily attacked by a wide range of nucleophiles, leading to the displacement of the iodide ion.
The reactivity of analogous 2-(halomethyl)-4,5-diaryloxazoles demonstrates the facility of these reactions. For instance, 2-(chloromethyl)-4,5-diphenyloxazole readily undergoes substitution with various amine nucleophiles to yield the corresponding 2-(aminomethyl) derivatives. Similarly, sulfur nucleophiles like thiophenoxide efficiently displace the halide to form 2-(phenylthiomethyl)oxazoles. wikipedia.org It is expected that 4-Iodomethyl-5-methyl-2-m-tolyloxazole would exhibit even greater reactivity in these SN2 reactions due to the superior leaving group ability of iodide compared to chloride.
While the SN2 mechanism is predominant, the potential for an SN1 pathway should not be entirely dismissed, especially with weakly nucleophilic solvents and under conditions that could stabilize a potential carbocation intermediate. However, the formation of a primary carbocation is energetically unfavorable, making this pathway less likely.
Table 1: Representative Nucleophilic Substitution Reactions on Analogous Halomethyl-Oxazoles
| Nucleophile | Halomethyl-Oxazole Analog | Product | Reaction Type | Reference |
| Diethyl Malonate | 2-(Bromomethyl)-4,5-diphenyloxazole | Diethyl 2-((4,5-diphenyl-2-oxazolyl)methyl)malonate | SN2 | wikipedia.org |
| Thiophenol/NaH | 2-(Chloromethyl)-4,5-diphenyloxazole | 2-(Phenylthiomethyl)-4,5-diphenyloxazole | SN2 | wikipedia.org |
| Various Amines | 2-(Chloromethyl)-4,5-diphenyloxazole | 2-(Aminomethyl)-4,5-diphenyloxazoles | SN2 | wikipedia.org |
Radical Reactions and Their Application in C-C Bond Formation
The carbon-iodine bond is relatively weak and can undergo homolytic cleavage upon initiation by radical initiators or photolysis to generate a primary alkyl radical. This radical species can then participate in various carbon-carbon bond-forming reactions. While specific studies on this compound are not prevalent, the principles of radical reactivity of alkyl iodides are well-established.
These reactions often involve radical cyclizations or additions to alkenes and alkynes. The utility of such reactions has been demonstrated in the synthesis of complex molecules where the oxazole (B20620) moiety serves as a stable platform.
Oxidative Transformations to Carbonyl Functionalities
The iodomethyl group can be oxidized to the corresponding aldehyde, 4-formyl-5-methyl-2-m-tolyloxazole. Several methods are available for this transformation. A common and mild method is the Kornblum oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) as the oxidant. rsc.orgrsc.org This reaction proceeds via an initial SN2 displacement of the iodide by the oxygen atom of DMSO, followed by an elimination step to furnish the aldehyde. Other oxidizing agents, such as N-oxides, can also be employed. The resulting oxazole-4-carbaldehyde (B56818) is a valuable intermediate for further synthetic elaborations, including Wittig reactions, reductions to alcohols, and the formation of imines. wikipedia.org
Reductive Transformations and Hydrogenolysis
The iodomethyl group is susceptible to reduction. Catalytic hydrogenation over a palladium catalyst can lead to the hydrogenolysis of the carbon-iodine bond, replacing the iodine atom with hydrogen to yield 4,5-dimethyl-2-m-tolyloxazole. nih.gov This transformation is useful for removing the reactive handle after it has served its synthetic purpose.
Alternatively, metal-halogen exchange reactions can be employed. wikipedia.org Treatment with organolithium reagents, such as n-butyllithium, at low temperatures can result in the formation of a lithiated species at the methyl group, which can then be quenched with an electrophile. This provides a pathway for the introduction of various substituents at this position. The choice of reaction conditions is critical to avoid competing reactions, such as attack at the oxazole ring.
Reactivity of the Oxazole Ring System
The oxazole ring is an aromatic heterocycle, but its aromaticity is less pronounced than that of benzene, making it susceptible to both electrophilic attack and certain cycloaddition reactions. The substituents on the ring, namely the 2-m-tolyl, 4-iodomethyl, and 5-methyl groups, will influence the regioselectivity of these reactions.
Electrophilic Aromatic Substitution (EAS) Pathways
Electrophilic aromatic substitution on the oxazole ring is generally less facile than on more electron-rich aromatic systems and often requires activating groups on the ring. wikipedia.org The position of electrophilic attack is directed by the existing substituents. In 2,5-disubstituted oxazoles, the C4 position is typically the most susceptible to electrophilic attack. However, in the case of this compound, the C4 position is already substituted.
Therefore, electrophilic attack would be expected to occur at the tolyl group or potentially at the C5 position of the oxazole ring, though the latter is less likely due to steric hindrance from the adjacent methyl and iodomethyl groups. The m-tolyl group, being an electron-donating group, will activate the ortho and para positions of its own ring towards electrophilic substitution.
A relevant example of electrophilic substitution on an oxazole ring is the Vilsmeier-Haack reaction, which introduces a formyl group. wikipedia.orgijpcbs.com For 2,5-disubstituted oxazoles, this reaction typically occurs at the C4 position. Given the substitution pattern of the target molecule, a Vilsmeier-Haack reaction would likely lead to formylation of the tolyl ring.
Table 2: Summary of Predicted Reactivity for this compound
| Reaction Type | Reagent/Conditions | Expected Product | Section Reference |
| Nucleophilic Substitution (SN2) | Nu: (e.g., RNH2, RS-, CN-) | 4-(Nucleophilomethyl)-5-methyl-2-m-tolyloxazole | 3.1.1 |
| Oxidation | DMSO, heat | 4-Formyl-5-methyl-2-m-tolyloxazole | 3.1.3 |
| Reduction (Hydrogenolysis) | H2, Pd/C | 4,5-Dimethyl-2-m-tolyloxazole | 3.1.4 |
| Metal-Halogen Exchange | n-BuLi, then E+ | 4-(E-methyl)-5-methyl-2-m-tolyloxazole | 3.1.4 |
| Electrophilic Aromatic Substitution | Electrophile (e.g., Br2, HNO3) | Substitution on the m-tolyl ring | 3.2.1 |
Nucleophilic Attack on the Oxazole Nucleus
The oxazole ring, being an electron-rich heterocycle, can be susceptible to nucleophilic attack, although it is generally less reactive than other five-membered heterocyclic systems. The presence of the electron-donating methyl and tolyl groups at positions 5 and 2, respectively, further modulates the electron density of the ring. Nucleophilic attack on the oxazole nucleus of this compound is a less common reaction pathway compared to reactions involving the highly reactive iodomethyl substituent. However, under specific conditions with strong nucleophiles, reactions at the C2, C4, or C5 positions of the oxazole ring can be envisaged, potentially leading to ring-opening or substitution products. The outcome of such reactions would be highly dependent on the nature of the nucleophile, solvent, and reaction temperature.
Diels-Alder Reactions and Other Pericyclic Processes
Pericyclic reactions, such as the Diels-Alder reaction, represent a powerful tool for the construction of cyclic and heterocyclic systems. msu.edu These reactions are characterized by a concerted mechanism involving a cyclic transition state and are often highly stereospecific. msu.edu
The oxazole ring in this compound can potentially function as a diene in Diels-Alder reactions, particularly with reactive dienophiles. This reactivity is a known feature of oxazoles, which can lead to the formation of pyridines after a subsequent retro-Diels-Alder extrusion of a small molecule. However, the specific substitution pattern of this compound will influence its reactivity. The presence of substituents can affect the electronic properties and steric hindrance of the oxazole diene system.
Diels-Alder reactions involving heterocyclic dienes are a cornerstone of synthetic chemistry for accessing complex molecular architectures. mdpi.com For instance, vinylimidazoles have been shown to participate in Diels-Alder reactions at room temperature, yielding cycloadducts in high yields. mdpi.comresearchgate.net The efficiency of these reactions can be influenced by factors such as solvent and concentration. mdpi.com In some cases, the initial cycloadduct can be isolated, while in others, it may undergo further transformations. mdpi.comresearchgate.net The reactivity of such systems can be significantly affected by the nature of substituents on the heterocyclic ring. nih.gov
While specific studies on the Diels-Alder reactions of this compound are not extensively documented in the provided search results, the general principles of oxazole chemistry suggest this as a plausible area of reactivity worth investigating.
Metal-Catalyzed Transformations Involving the Iodomethyl Group
The iodomethyl group is a highly versatile functional group for metal-catalyzed transformations due to the relatively weak carbon-iodine bond, which facilitates oxidative addition to a metal center. mdpi.com
Cross-Coupling Reactions (e.g., Rhodium-catalyzed cross-coupling)
Cross-coupling reactions are a fundamental class of reactions in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The iodomethyl group of this compound is an excellent electrophilic partner for various cross-coupling reactions.
While palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira are widely utilized, other transition metals, including rhodium, also catalyze important coupling processes. mdpi.com Rhodium catalysts can be effective for a range of cross-coupling reactions, often exhibiting unique reactivity and selectivity compared to their palladium counterparts. For instance, rhodium-catalyzed reactions can be employed for the coupling of organometallic reagents with alkyl halides. In the context of this compound, a rhodium-catalyzed cross-coupling reaction could involve the reaction of the iodomethyl group with an organometallic reagent (e.g., an organoboron, organozinc, or organotin compound) to form a new carbon-carbon bond at the methylene position.
The general scheme for a rhodium-catalyzed cross-coupling of an alkyl halide (R-X) with an organometallic reagent (R'-M) is as follows:
R-X + R'-M --[Rh catalyst]--> R-R' + M-X
In this case, R-X would be this compound. The specific conditions, including the choice of rhodium catalyst, ligand, base, and solvent, would be critical for achieving a successful transformation.
Insertion Reactions and Carbometallation
The carbon-iodine bond of the iodomethyl group is also susceptible to insertion reactions by various metal species. For example, the formation of organozinc reagents via the insertion of activated zinc into the C-I bond is a common strategy. The resulting organozinc compound could then be used in subsequent Negishi cross-coupling reactions.
Carbometallation, the addition of an organometallic reagent across a carbon-carbon multiple bond, is another potential transformation. While this reaction does not directly involve the iodomethyl group in the initial step, derivatives of this compound containing an unsaturated moiety could undergo such reactions.
Elucidation of Reaction Mechanisms
Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes.
Kinetic Studies and Reaction Rate Determination
Kinetic studies are a fundamental tool for elucidating reaction mechanisms. By measuring the rate of a reaction as a function of the concentration of reactants, catalysts, and other species, a rate law can be determined. This rate law provides valuable information about the species involved in the rate-determining step of the reaction.
For instance, in a study of a Diels-Alder reaction, the reaction was found to follow a second-order rate law, with a determined rate constant. nih.gov This type of analysis can help to quantify the reactivity of a given compound. nih.gov
For the reactions of this compound, kinetic studies could be employed to:
Determine the order of the reaction with respect to the oxazole substrate, the nucleophile, or the organometallic reagent.
Evaluate the effect of catalyst and ligand concentration on the rate of metal-catalyzed cross-coupling reactions.
Calculate activation parameters (e.g., activation energy, enthalpy, and entropy of activation) by studying the temperature dependence of the reaction rate.
Below is a hypothetical data table illustrating the type of data that might be collected in a kinetic study of a nucleophilic substitution reaction involving this compound and a generic nucleophile (Nu⁻).
| Experiment | [Oxazole] (M) | [Nu⁻] (M) | Initial Rate (M/s) |
| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |
| 3 | 0.10 | 0.20 | 3.0 x 10⁻⁵ |
Isotopic Labeling Experiments
Isotopic labeling is a powerful technique to elucidate reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. nih.govstackexchange.com In the context of this compound, isotopic labeling of the methylene carbon or the iodine atom can provide definitive evidence for the operative reaction pathway, typically a bimolecular nucleophilic substitution (S_N2) or a unimolecular (S_N1) mechanism.
A hypothetical experiment to distinguish between these pathways would involve the synthesis of two isotopically labeled versions of the substrate: one with a carbon-13 or carbon-14 (B1195169) atom at the methylene position (4-(¹³CH₂I)-5-methyl-2-m-tolyloxazole) and another with a stable isotope of iodine, such as ¹²⁹I.
In a typical nucleophilic substitution reaction with a generic nucleophile (Nu⁻), the key observation would be the stereochemical outcome at the labeled carbon and the kinetic isotope effect. For an S_N2 reaction, which proceeds via a concerted backside attack, inversion of configuration at the stereocenter is expected. libretexts.org
Hypothetical Research Findings:
A study investigating the reaction of this compound with a nucleophile, such as sodium azide (B81097) (NaN₃), could be performed using a chiral, isotopically labeled starting material. The results of such a hypothetical experiment are presented in Table 1. The observation of a second-order rate law, where the rate is dependent on the concentration of both the substrate and the nucleophile, would strongly support an S_N2 mechanism. libretexts.org Furthermore, a small kinetic isotope effect (k_H/k_D) when comparing the reactivity of the parent compound with its deuterated analog (4-(CD₂I)-5-methyl-2-m-tolyloxazole) would be consistent with an S_N2 transition state where the C-H bonds are not significantly broken.
Table 1: Hypothetical Isotopic Labeling Experiment Data for the Reaction of this compound with NaN₃
| Labeled Substrate | Nucleophile | Observed Product | Stereochemical Outcome | Kinetic Isotope Effect (k_H/k_D) |
|---|---|---|---|---|
| 4-(¹³CH₂I)-5-methyl-2-m-tolyloxazole | NaN₃ | 4-(¹³CH₂N₃)-5-methyl-2-m-tolyloxazole | Inversion of Configuration | 1.05 |
| 4-(CH₂¹²⁹I)-5-methyl-2-m-tolyloxazole | NaN₃ | 4-(CH₂N₃)-5-methyl-2-m-tolyloxazole | Inversion of Configuration | - |
This data is hypothetical and for illustrative purposes.
The use of ¹²⁹I as a label could be monitored by techniques such as mass spectrometry to confirm that the iodide is the leaving group. The consistent inversion of stereochemistry across these experiments would provide strong evidence against a carbocation intermediate, which is characteristic of an S_N1 pathway and would lead to racemization.
Transition State Analysis
The transition state of a chemical reaction is a high-energy, transient species that represents the energy maximum along the reaction coordinate. researchgate.netmdpi.com For the S_N2 reaction of this compound, the transition state would involve the simultaneous formation of the new bond with the incoming nucleophile and the breaking of the carbon-iodine bond. libretexts.org
Computational chemistry, particularly Density Functional Theory (DFT) calculations, is a valuable tool for modeling transition states and understanding the energetic profiles of reactions. researchgate.netmdpi.comsciforum.net A theoretical analysis of the S_N2 reaction of this compound with a nucleophile like the chloride ion (Cl⁻) can provide insights into the geometry and energetics of the transition state.
Hypothetical Research Findings:
A computational study could be performed to model the potential energy surface of the reaction. The key parameters of the calculated transition state are summarized in Table 2. The transition state would feature a pentacoordinate carbon atom with the incoming nucleophile and the leaving iodide ion positioned on opposite sides, consistent with the backside attack mechanism of an S_N2 reaction. libretexts.org The calculated bond lengths of the forming C-Nu bond and the breaking C-I bond in the transition state would be elongated compared to their equilibrium bond lengths in the reactant and product, respectively. The imaginary frequency calculated for the transition state corresponds to the vibrational mode of the C-I bond breaking and the C-Nu bond forming.
Table 2: Hypothetical Calculated Transition State Parameters for the S_N2 Reaction of this compound with Cl⁻
| Parameter | Value |
|---|---|
| C-Cl Bond Length (Å) | 2.35 |
| C-I Bond Length (Å) | 2.45 |
| Cl-C-I Bond Angle (°) | 178.5 |
| Activation Energy (kcal/mol) | 18.5 |
| Imaginary Frequency (cm⁻¹) | -250 |
This data is hypothetical and for illustrative purposes, based on general principles of S_N2 transition states. researchgate.netmdpi.comsciforum.net
The activation energy provides a quantitative measure of the energy barrier for the reaction. Solvent effects can significantly influence the activation energy, with polar aprotic solvents generally favoring S_N2 reactions. nih.gov The calculated parameters would be in agreement with the experimental observations from isotopic labeling, providing a comprehensive mechanistic picture of the reactivity of this compound.
Advanced Spectroscopic and Structural Elucidation Methodologies
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of chemical analysis, providing unparalleled insight into the structure of molecules in solution and, with certain techniques, in the solid state.
While one-dimensional (1D) ¹H and ¹³C NMR spectra would provide initial information on the number and types of protons and carbons, two-dimensional (2D) NMR experiments would be essential for unambiguously assembling the molecular puzzle of 4-Iodomethyl-5-methyl-2-m-tolyloxazole.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, it would definitively show the coupling between the protons of the m-tolyl group, helping to confirm their relative positions on the aromatic ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each carbon signal to its attached proton(s), such as linking the methyl protons to the methyl carbon and the iodomethyl protons to their corresponding carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). It would be crucial in connecting the different fragments of the molecule. For example, HMBC correlations would be expected between the protons of the 5-methyl group and the C4 and C5 carbons of the oxazole (B20620) ring, and between the protons of the m-tolyl group and the C2 carbon of the oxazole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly bonded. For a molecule like this compound, NOESY could help to determine the preferred conformation of the m-tolyl group relative to the oxazole ring.
A hypothetical data table for the key HMBC correlations is presented below:
| Proton (¹H) | Correlated Carbons (¹³C) |
| 5-Methyl Protons | C4 (oxazole), C5 (oxazole) |
| 4-Iodomethyl Protons | C4 (oxazole), C5 (oxazole) |
| m-Tolyl Protons | C2 (oxazole), Other carbons within the m-tolyl ring |
If this compound were to exist in different crystalline forms (polymorphs), solid-state NMR (ssNMR) would be a valuable tool for their characterization. Cross-polarization magic-angle spinning (CP-MAS) experiments would provide high-resolution ¹³C spectra of the solid material. Differences in the chemical shifts and peak multiplicities between the ssNMR spectra of different batches could indicate the presence of different polymorphs, each with a unique packing arrangement in the crystal lattice.
X-ray Crystallography for Definitive Molecular Structure Determination
The unequivocal determination of the three-dimensional structure of this compound would be achieved through single-crystal X-ray crystallography. This technique would provide precise atomic coordinates, bond lengths, bond angles, and torsional angles. This would confirm the planar structure of the oxazole ring and determine the conformation of the substituents. The crystallographic data would also reveal intermolecular interactions, such as halogen bonding involving the iodine atom, which could influence the crystal packing.
A hypothetical table of selected crystallographic data is shown below:
| Parameter | Value |
| Crystal System | (e.g., Monoclinic) |
| Space Group | (e.g., P2₁/c) |
| C-I Bond Length (Å) | (Expected value, e.g., ~2.14) |
| C=N-C Bond Angle (°) | (Expected value for oxazole, e.g., ~115) |
| Dihedral Angle (Oxazole-m-tolyl) | (Value indicating relative orientation) |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) would provide an extremely accurate measurement of the molecular weight of this compound, allowing for the determination of its elemental composition. This is a critical step in confirming the identity of a newly synthesized compound.
Furthermore, by inducing fragmentation of the molecule (e.g., through electron ionization or collision-induced dissociation), the resulting fragmentation pattern in the mass spectrum would offer valuable structural information. Key expected fragmentation pathways would include the loss of an iodine radical (I•), cleavage of the iodomethyl group, and fragmentation of the oxazole ring. Analyzing the accurate masses of these fragments would help to piece together the molecular structure and confirm the connectivity of the different functional groups.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. These techniques are excellent for identifying the presence of specific functional groups. For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands for:
C=N and C=C stretching vibrations within the oxazole and tolyl rings.
C-H stretching and bending vibrations of the methyl and aromatic groups.
C-O-C stretching vibrations of the oxazole ring.
C-I stretching vibration , which would appear at a low frequency.
These vibrational spectra serve as a molecular fingerprint and can be used for identification and quality control.
Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignment
The parent molecule, this compound, is not chiral. Therefore, chiroptical spectroscopy techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) would not be applicable for its stereochemical assignment. However, if chiral derivatives of this compound were to be synthesized, these techniques would be indispensable for determining their absolute configuration by comparing experimental spectra with those predicted from quantum chemical calculations.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Bonding Analysis
Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule. These methods solve the Schrödinger equation for a given molecular structure, providing detailed information about electron distribution and orbital energies.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. wuxiapptec.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a significant indicator of chemical reactivity and kinetic stability. irjweb.comirjweb.com
A small HOMO-LUMO gap suggests that a molecule can be easily excited, implying higher chemical reactivity and lower stability. irjweb.com For 4-Iodomethyl-5-methyl-2-m-tolyloxazole, the presence of the electron-rich oxazole (B20620) ring, the tolyl group, and the reactive iodomethyl group would influence the energies of these frontier orbitals. irjweb.comic.ac.uk Theoretical calculations can predict the HOMO-LUMO gap, thereby providing a quantitative measure of the molecule's reactivity towards nucleophiles and electrophiles. wuxiapptec.comwuxibiology.com The locations of the HOMO and LUMO densities on the molecule can pinpoint the likely sites for electrophilic and nucleophilic attack, respectively. ic.ac.uk For instance, in many heterocyclic systems, the site of electrophilic substitution can be predicted by examining the form of the HOMO. ic.ac.uk
Table 1: Predicted Frontier Molecular Orbital Energies (Note: The following values are illustrative for a hypothetical calculation and would be determined by specific computational software.)
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
Molecular Electrostatic Potential (MEP) mapping is a vital tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. tandfonline.comnih.gov The MEP map illustrates the electrostatic potential on the electron density surface of a molecule, with different colors representing regions of varying potential. ucsb.eduwalisongo.ac.id
Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are typically associated with lone pairs on heteroatoms (like the oxygen and nitrogen in the oxazole ring) and are prone to electrophilic attack. ucsb.edunumberanalytics.com
Blue regions denote positive electrostatic potential, signifying areas of low electron density or electron-poor regions, which are susceptible to nucleophilic attack. ucsb.edunumberanalytics.com
Green regions represent neutral potential.
For this compound, an MEP map would likely show negative potential around the nitrogen and oxygen atoms of the oxazole ring, highlighting them as sites for interaction with electrophiles. nih.gov The iodine atom, being highly electronegative, would also influence the potential map significantly. The hydrogen atoms of the methyl and tolyl groups would likely appear as regions of positive potential. nih.gov This visual representation is invaluable for understanding intermolecular interactions, such as hydrogen bonding and stacking interactions. nih.gov
Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a widely used computational method that relates the electronic energy of a molecule to its electron density. irjweb.com It offers a good balance between accuracy and computational cost, making it suitable for a wide range of applications, including geometry optimization and the prediction of spectroscopic properties. bohrium.commdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule. nih.govacs.org By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. aps.org
Comparing the computed chemical shifts with experimental data can confirm the proposed structure and help in the assignment of complex spectra. rsc.orgnrel.gov This is particularly useful for distinguishing between possible isomers or for assigning the signals of the various protons and carbons in the tolyl and oxazole moieties. While there can be systematic errors in DFT predictions, linear regression analysis often shows a strong correlation between calculated and experimental values. nih.govaps.org
Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (Note: These values are for illustrative purposes.)
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| C2 (oxazole) | 162.5 | 161.8 |
| C4 (oxazole) | 138.1 | 137.5 |
| C5 (oxazole) | 149.3 | 148.9 |
| CH₂-I | -5.2 | -6.0 |
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. DFT calculations can simulate these vibrational frequencies, which correspond to the stretching, bending, and torsional motions of the atoms. mdpi.comresearchgate.net The calculated vibrational spectrum can be compared with experimental IR and Raman spectra to aid in the assignment of absorption bands to specific functional groups and vibrational modes within the this compound structure. researchgate.netresearchgate.net This can confirm the presence of the oxazole ring, the m-tolyl substituent, and the iodomethyl group. While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be scaled to provide excellent agreement with experimental data. mdpi.com
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms change over time. rsc.orgacs.org
For this compound, MD simulations can provide critical insights into its conformational flexibility. nih.gov This is particularly relevant for the rotation around the single bonds connecting the tolyl group to the oxazole ring and the flexibility of the iodomethyl side chain. nih.gov By simulating the molecule in a solvent, such as water or an organic solvent, one can observe its dynamic behavior in a more realistic environment. acs.org
MD simulations can also be used to study intermolecular interactions. rsc.org For example, simulations of multiple molecules of this compound can reveal how they aggregate and interact with each other through forces like van der Waals interactions and potential π–π stacking of the aromatic rings. rsc.orgnih.gov This is crucial for understanding the properties of the compound in the solid state or in solution. rsc.orgarxiv.org
-m-tolyloxazole," it is not possible to generate an article on its theoretical and computational chemistry studies.
Extensive searches for computational data, including reaction mechanisms, energy landscapes, transition state localization, and catalytic cycle modeling specifically for "this compound," have yielded no results. The scientific literature does not appear to contain the detailed research findings required to populate the requested sections and subsections.
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Derivatization and Functionalization Strategies of 4 Iodomethyl 5 Methyl 2 M Tolyloxazole
Diversification of the Iodomethyl Moiety
The carbon-iodine bond in the iodomethyl group is relatively weak and highly polarizable, making iodide an excellent leaving group. This facilitates reactions with a wide variety of nucleophiles.
The conversion of the iodomethyl group to other halomethyl analogues, such as chloromethyl or bromomethyl derivatives, can be readily achieved through halide exchange reactions. The Finkelstein reaction, for instance, involves treating the alkyl iodide with an excess of a metal chloride or bromide salt (e.g., NaCl, KBr) in a suitable solvent like acetone. The equilibrium is driven towards the product by the precipitation of the less soluble sodium iodide from the reaction mixture. This transformation can be useful for tuning the reactivity of the benzylic-like halide. While direct conversion from the iodide is standard, synthetic routes can also produce the chloro-analogue, 2-aryl-4-(chloromethyl)-5-methyl-1,3-oxazole, by heating the corresponding oxazole-3-oxide with phosphorus oxychloride (POCl3). researchgate.net
Table 1: Halogen Exchange Reactions
| Starting Material | Reagent | Product | Reaction Type |
|---|---|---|---|
| 4-Iodomethyl-5-methyl-2-m-tolyloxazole | NaCl or LiCl in Acetone | 4-Chloromethyl-5-methyl-2-m-tolyloxazole | Finkelstein Reaction |
The iodomethyl group serves as a synthetic equivalent of a hydroxymethyl group, accessible through nucleophilic substitution.
Alcohols: Treatment of this compound with a hydroxide (B78521) source, such as aqueous sodium hydroxide or potassium hydroxide, under controlled conditions yields the corresponding alcohol, (5-methyl-2-m-tolyloxazol-4-yl)methanol. This alcohol is a key intermediate for further functionalization. researchgate.netcymitquimica.com
Ethers: Ether derivatives can be synthesized via the Williamson ether synthesis, where the iodomethyl compound is reacted with an alkoxide or a phenoxide. organic-chemistry.org This method allows for the introduction of a wide variety of alkoxy and aryloxy groups. The reaction of 2-(halomethyl)-4,5-diphenyloxazoles with alkoxides to form alkoxy(methyl) oxazoles supports this approach. nih.gov
Esters: Ester functionalities are introduced by reacting the iodomethyl derivative with a carboxylate salt (e.g., sodium acetate, sodium benzoate). This reaction proceeds through nucleophilic attack of the carboxylate anion on the electrophilic methylene (B1212753) carbon.
Table 2: Derivatization via Oxygen Nucleophiles
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Hydroxide | NaOH (aq) | Alcohol |
| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | Methyl Ether |
| Phenoxide | Sodium phenoxide (NaOPh) | Phenyl Ether |
The versatility of the iodomethyl group extends to the formation of carbon-nitrogen bonds, which is crucial for building molecules with potential biological activity.
Amines: Direct reaction with ammonia (B1221849) yields the primary amine. Using primary or secondary amines as nucleophiles leads to the formation of secondary or tertiary amines, respectively. An alternative route to the primary amine involves the Gabriel synthesis or reaction with sodium azide (B81097) followed by reduction (e.g., with LiAlH₄ or by catalytic hydrogenation). The reactivity of halomethyl oxazoles with amines is a known transformation pathway. nih.gov
Nitriles: The introduction of a nitrile group (–CN) is accomplished by treating the iodomethyl compound with a cyanide salt, such as sodium or potassium cyanide, in a polar aprotic solvent. The resulting (5-methyl-2-m-tolyloxazol-4-yl)acetonitrile is a valuable intermediate that can be hydrolyzed to a carboxylic acid or reduced to a primary amine.
Amides: While not formed by direct substitution, amides can be readily prepared from the amine or carboxylic acid derivatives obtained from the iodomethyl precursor.
Table 3: Derivatization via Nitrogen Nucleophiles
| Nucleophile | Reagent Example | Initial Product |
|---|---|---|
| Ammonia | NH₃ | Primary Amine |
| Azide | Sodium azide (NaN₃) | Azide |
Analogous to oxygen and nitrogen nucleophiles, sulfur-based nucleophiles react efficiently with the iodomethyl group.
Thiols and Thioethers: Reaction with sodium hydrosulfide (B80085) (NaSH) can provide the corresponding thiol. More commonly, thioethers (sulfides) are prepared by S-alkylation of a thiol with the iodomethyl oxazole (B20620) in the presence of a base, or by direct reaction with a thiolate anion (e.g., sodium thiophenoxide). researchgate.net This strategy is well-established for related heterocyclic systems. nih.govnih.gov
Sulfones: The thioether derivatives can be subsequently oxidized to the corresponding sulfoxides and sulfones using common oxidizing agents like hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate (B83412) (KMnO₄). The sulfone group can act as a versatile functional handle for further modifications. rsc.org
Table 4: Synthesis of Sulfur-Containing Derivatives
| Reagent(s) | Product Type | Comments |
|---|---|---|
| 1. R-SH, Base or R-S⁻Na⁺ | Thioether | S-Alkylation |
Post-Synthetic Modification of the Oxazole Ring
While derivatization of the iodomethyl group is the most direct strategy, functionalization of the core heterocyclic structure is also a potential avenue for diversification.
The this compound molecule has unsubstituted C-H bonds on the m-tolyl ring. These positions are susceptible to electrophilic aromatic substitution, such as nitration, halogenation, or Friedel-Crafts reactions. The directing effects of the existing substituents—the ortho,para-directing methyl group and the meta-directing oxazole ring (relative to the point of attachment)—would influence the regiochemical outcome of such substitutions. Additionally, the methyl group at the C5 position of the oxazole ring could potentially be deprotonated with a strong base (like LDA) to form a carbanion, which could then react with various electrophiles, a strategy that has been applied to other 2-methyl-oxazole systems. nih.gov
Ring Transformations and Rearrangements
The oxazole ring, although aromatic, can undergo several transformation and rearrangement reactions, particularly when suitably functionalized. These reactions provide pathways to other important heterocyclic systems.
One notable transformation is the serendipitous rearrangement of an oxazole nucleus into a thiazoline (B8809763) ring under mild conditions. researchgate.net While the specific conditions for this compound are not documented, similar oxazole systems have been shown to undergo ring-opening and recyclization when treated with appropriate nucleophiles. researchgate.net For instance, the reaction of 2-(bromomethyl)oxazoles with thiosemicarbazide (B42300) can lead to the formation of thiazolines. researchgate.net
Furthermore, the presence of a nitrile group at the 4-position of an oxazole ring has been shown to be involved in recyclization to form α-aminoazoles. researchgate.net Although our title compound has an iodomethyl group, this highlights the potential for the C4 substituent to participate in ring transformation reactions.
Another potential transformation, though less common for this specific substitution pattern, is the Cornforth rearrangement, which involves the thermal or photochemical rearrangement of 4-acyloxazoles. While not directly applicable to the iodomethyl group, it illustrates the inherent reactivity of the oxazole core. researchgate.net Additionally, some 5-amino/hydrazine-1,3-oxazoles are known to undergo recyclization in both nucleophilic and electrophilic media. researchgate.net
Table 1: Potential Ring Transformations of Oxazole Scaffolds
| Starting Oxazole Type | Reagents/Conditions | Resulting Heterocycle | Reference |
|---|---|---|---|
| 2-(Bromomethyl)oxazoles | Thiosemicarbazide, Carbonyl compound | Thiazoline | researchgate.net |
| 5-Amino-4-cyanooxazoles | Nucleophiles (e.g., amines, hydrazine) | α-Aminoazoles | researchgate.net |
| (3),5-(di)Chloro-1,4-oxazin-2-ones | Et2NH or KHC03/MeOH | Polyfunctionalized Oxazoles (via ring contraction) | lookchem.com |
Convergent and Divergent Synthesis Approaches Utilizing the Compound as a Key Intermediate
The functional handles on this compound make it a valuable intermediate for both convergent and divergent synthetic strategies. researchgate.netwikipedia.org
Divergent Synthesis: A divergent synthesis strategy involves using a common intermediate to generate a library of structurally related compounds. rsc.orgrsc.org this compound is an ideal starting point for such an approach. The iodomethyl group can be converted into a variety of other functional groups through nucleophilic substitution reactions. For instance, reactions with alkylamines, alkylthiols, and alkoxides can yield a diverse set of derivatives. nih.gov This allows for the systematic exploration of the chemical space around the core oxazole scaffold. researchgate.net
Table 2: Examples of Convergent and Divergent Synthetic Strategies with Oxazoles
| Strategy | Description | Example from Related Systems | Reference |
|---|---|---|---|
| Convergent | Combining individually synthesized fragments to form a final complex molecule. | Alkylation of a malonate carbanion with 2-(bromomethyl)oxazole in the synthesis of Oxaprozin. | nih.govwikipedia.org |
| Divergent | Synthesizing a library of compounds from a common intermediate. | Substitution reactions on 2-(chloromethyl)-4,5-diphenyloxazole to prepare various 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles. | nih.govresearchgate.net |
Combinatorial Chemistry and Library Synthesis from the Oxazole Scaffold
The oxazole ring is a valuable scaffold in combinatorial chemistry due to its presence in many biologically active natural products and its synthetic tractability. nih.govmdpi.comresearchgate.net The 2,4,5-trisubstituted pattern allows for the introduction of diversity at multiple positions. nih.gov
This compound can be readily incorporated into combinatorial library synthesis. The iodomethyl group serves as a key functional handle for derivatization. In solid-phase synthesis, a similar scaffold, 5-(hydroxymethyl)oxazole, has been used to generate libraries of aryl ethers, thioethers, sulfones, sulfonamides, and carboxamides. nih.gov A similar strategy could be employed with our title compound, where the oxazole core is attached to a solid support, and the iodomethyl group is subjected to a variety of transformations. For instance, quantitative conversion of a hydroxyl group to a bromide, followed by displacement with thiols, has been successfully demonstrated. nih.gov
The development of one-pot synthesis methods for 2,4,5-trisubstituted oxazoles further enhances their utility in library synthesis. nih.gov Multicomponent reactions, where three or more starting materials are combined in a single step, are particularly efficient for generating diverse libraries. nih.gov While our title compound would likely be a starting material rather than a product of such a reaction, its derivatives could be accessed through parallel synthesis from a common precursor.
Table 3: Library Synthesis from Functionalized Oxazole Scaffolds
| Scaffold Type | Derivatization Approach | Resulting Functional Groups | Reference |
|---|---|---|---|
| 5-(Hydroxymethyl)oxazole on solid phase | Mitsunobu reaction | Aryl ethers | nih.gov |
| 5-(Bromomethyl)oxazole on solid phase | Nucleophilic displacement with thiols | Thioethers (can be oxidized to sulfones) | nih.gov |
| 5-(Aminomethyl)oxazole on solid phase | Acylation with carboxylic acids or sulfonyl chlorides | Carboxamides, Sulfonamides | nih.gov |
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
The synthesis of highly substituted oxazoles often involves multi-step procedures. Future research will likely focus on developing more efficient and environmentally benign synthetic strategies. One-pot reactions and the use of greener solvents and catalysts are promising areas of exploration for the synthesis of 4-Iodomethyl-5-methyl-2-m-tolyloxazole. tandfonline.comnih.gov The development of novel synthetic methodologies will be crucial for accessing this compound and its analogs in a more sustainable and cost-effective manner.
Table 1: Comparison of Hypothetical Synthetic Routes for this compound
| Feature | Traditional Route (Hypothetical) | Proposed Sustainable Route (Hypothetical) |
| Starting Materials | Multi-step synthesis from less complex precursors | Readily available aldehydes and a tosylmethyl isocyanide (TosMIC) derivative nih.gov |
| Solvents | Chlorinated hydrocarbons | Imidazolium ionic liquids or other green solvents nih.gov |
| Catalyst | Stoichiometric reagents | Recyclable base catalyst |
| Reaction Steps | 3-4 steps | 1-2 steps (One-pot) |
| Waste Generation | High | Low |
| Yield | Moderate | High |
Exploration of Unconventional Reactivity Patterns
The reactivity of the 4-iodomethyl group on the oxazole (B20620) ring is a key area for future investigation. While halogen substitutions on oxazole rings are known, the specific reactivity of an iodomethyl group at the C4 position warrants detailed study. tandfonline.com Future research could explore novel cross-coupling reactions, nucleophilic substitutions, and radical transformations involving this functional group. Understanding these reactivity patterns will enable the use of this compound as a versatile building block for the synthesis of more complex molecules.
Integration with Flow Chemistry and Automated Synthesis
The integration of flow chemistry and automated synthesis platforms presents a significant opportunity for the production of this compound and its derivatives. durham.ac.ukacs.org Continuous flow processes can offer enhanced reaction control, improved safety, and higher yields compared to traditional batch methods. researchgate.net The development of a fully automated flow synthesis for this class of compounds would enable rapid library synthesis for screening purposes and facilitate scalable production. acs.orgvapourtec.com
Advanced Characterization Techniques for Complex Structural Insights
A comprehensive understanding of the three-dimensional structure and electronic properties of this compound is crucial for predicting its behavior and designing new applications. Future research should employ advanced characterization techniques to gain deeper structural insights. The use of two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy, X-ray crystallography, and high-resolution mass spectrometry (HRMS) will be instrumental in elucidating the precise stereochemistry and conformation of the molecule. mdpi.comnih.gov
Table 2: Proposed Advanced Characterization Techniques for this compound
| Technique | Information Gained |
| 2D-NMR (COSY, HSQC, HMBC) | Unambiguous assignment of all proton and carbon signals; confirmation of connectivity. |
| X-ray Crystallography | Precise bond lengths, bond angles, and solid-state conformation. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination to confirm elemental composition. mdpi.com |
| Computational Chemistry (DFT) | Prediction of molecular orbitals, electrostatic potential, and vibrational frequencies. |
Predictive Modeling and Machine Learning in Compound Design and Reactivity
Predictive modeling and machine learning are poised to revolutionize the design and synthesis of new chemical entities. jcchems.comresearchgate.net By developing Quantitative Structure-Activity Relationship (QSAR) models and utilizing machine learning algorithms, it may be possible to predict the biological activities and chemical reactivity of novel analogs of this compound. chemrxiv.org These computational tools can guide the rational design of new compounds with optimized properties, thereby accelerating the discovery process.
Potential for Discovery in New Chemical Technologies
The unique combination of a substituted oxazole core and a reactive iodomethyl group suggests that this compound could be a valuable scaffold in the development of new chemical technologies. Its potential applications could span from the creation of novel functional materials to the development of new probes for chemical biology. The versatility of the oxazole ring, coupled with the reactivity of the iodomethyl moiety, opens up avenues for its use in bioconjugation, polymer chemistry, and the synthesis of novel ligands for catalysis. tandfonline.comsemanticscholar.org
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 4-Iodomethyl-5-methyl-2-m-tolyloxazole with high purity and yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclization of precursor oxazoles followed by iodination. Key parameters include:
- Reagent stoichiometry : Excess iodinating agents (e.g., iodine monochloride) improve substitution efficiency at the methyl position .
- Temperature control : Reactions often require low temperatures (−10°C to 25°C) to minimize side reactions like over-iodination .
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction homogeneity, while dichloromethane may reduce byproduct formation .
- Validation : Monitor reaction progress via TLC or HPLC, targeting a purity threshold of ≥95% .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer : A combination of:
- NMR spectroscopy : H and C NMR confirm substitution patterns (e.g., iodomethyl vs. methyl groups) and aromatic protons from the m-tolyl group .
- Mass spectrometry (HRMS) : Exact mass analysis (e.g., EI or ESI-HRMS) verifies molecular ion peaks and isotopic patterns consistent with iodine (I) .
- IR spectroscopy : Key bands for C-I stretching (~500 cm) and oxazole ring vibrations (~1600 cm) .
Q. How does solvent choice influence reaction kinetics and product distribution in its synthesis?
- Methodological Answer : Solvent polarity and coordination ability significantly impact:
- Reaction rate : Polar solvents (e.g., DMSO) accelerate nucleophilic substitution but may promote hydrolysis of sensitive intermediates .
- Regioselectivity : Non-polar solvents (e.g., toluene) favor thermodynamic control, reducing halogen scrambling .
- Byproduct mitigation : Dichloromethane minimizes side reactions in iodination steps compared to THF .
Advanced Research Questions
Q. What computational models predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- DFT calculations : Model transition states for Suzuki-Miyaura coupling using iodine as a leaving group. Focus on bond dissociation energies (BDEs) of C-I bonds (~230 kJ/mol) to assess feasibility .
- Docking studies : Simulate interactions with palladium catalysts to optimize ligand design for higher coupling efficiency .
- Contradictions : Some studies suggest steric hindrance from the m-tolyl group reduces coupling yields, necessitating bulky ligands (e.g., SPhos) to offset this .
Q. How can researchers resolve contradictions in reported biological activities of this compound?
- Methodological Answer :
- Meta-analysis : Compare datasets from PubMed, Scopus, and Web of Science using standardized bioassay conditions (e.g., IC values in cancer cell lines) to identify outliers .
- Structural analogs : Synthesize derivatives (e.g., replacing iodine with bromine) to isolate electronic vs. steric effects on activity .
- Dose-response validation : Replicate disputed studies with rigorous controls for purity (>98%) and solvent artifacts (e.g., DMSO interference) .
Q. What strategies optimize regioselectivity in derivatizing the oxazole ring?
- Methodological Answer :
- Directed metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate specific positions, followed by electrophilic quenching .
- Protecting groups : Temporarily block the iodomethyl group with TMSCl to direct functionalization to the 5-methyl position .
- Factorial design : Employ a 2 factorial experiment to test variables (temperature, catalyst loading) and identify optimal conditions for selective substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
